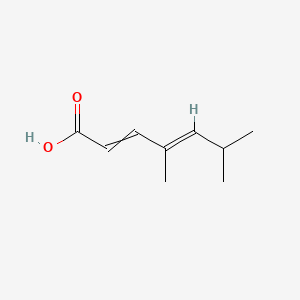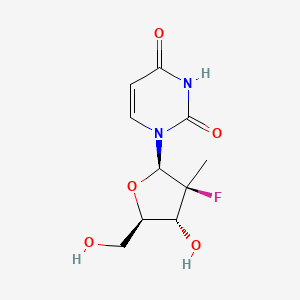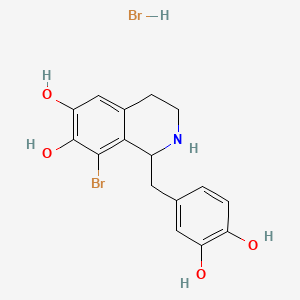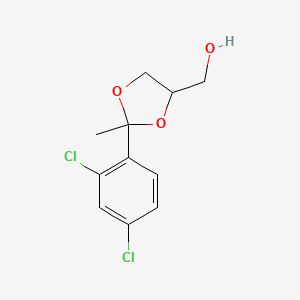
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine-15N is a stable isotope-labeled compound of L-threonine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. L-Threonine itself plays a crucial role in protein synthesis and other metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine-15N can be synthesized through isotopic labeling techniques. One common method involves the incorporation of nitrogen-15 into the amino acid during its biosynthesis in microorganisms. This process typically involves growing bacteria in a medium enriched with nitrogen-15 sources, such as ammonium chloride-15N or nitrate-15N .
Industrial Production Methods
Industrial production of L-Threonine-15N follows similar principles but on a larger scale. The microorganisms are cultivated in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
L-Threonine-15N undergoes several types of chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form various products, such as amino acids and keto acids.
Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Threonine can yield glycine and acetaldehyde, while reduction can produce serine .
Scientific Research Applications
L-Threonine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 isotope is particularly useful in NMR spectroscopy for studying protein structure, dynamics, and interactions.
Metabolomics and Proteomics: Labeled L-Threonine is used to trace metabolic pathways and protein synthesis in biological systems.
Medical Research: It aids in understanding metabolic disorders and developing therapeutic strategies.
Industrial Applications: L-Threonine-15N is used in the production of labeled peptides and proteins for various industrial applications.
Mechanism of Action
L-Threonine-15N functions similarly to its unlabeled counterpart. It is a precursor to amino acids like glycine and serine and plays a role in protein synthesis. It also acts as a lipotropic agent, helping to control fat build-up in the liver. The nitrogen-15 isotope does not alter the biochemical properties of L-Threonine but allows for detailed tracking and analysis in research studies .
Comparison with Similar Compounds
Similar Compounds
L-Threonine-13C: Another isotope-labeled version of L-Threonine, where carbon-13 is used instead of nitrogen-15.
L-Serine-15N: A nitrogen-15 labeled version of L-Serine, another amino acid involved in similar metabolic pathways.
L-Glycine-15N: Nitrogen-15 labeled glycine, used in similar research applications.
Uniqueness
L-Threonine-15N is unique due to its specific labeling with nitrogen-15, making it particularly valuable for NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids .
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
120.11 g/mol |
IUPAC Name |
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3?/m1/s1/i5+1 |
InChI Key |
AYFVYJQAPQTCCC-OTRLKVRSSA-N |
Isomeric SMILES |
C[C@H](C(C(=O)O)[15NH2])O |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)


![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate](/img/structure/B13858713.png)



![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)


